molecular formula C13H17NO2 B1356625 (R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one CAS No. 190957-22-3

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Cat. No.: B1356625
CAS No.: 190957-22-3
M. Wt: 219.28 g/mol
InChI Key: REDSEXWGKAYROX-GHMZBOCLSA-N
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Description

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Catalysis

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one and its derivatives are used in enantioselective catalysis. For instance, certain 1,4-amino alcohols derived from (R)-1-phenylethylamine are utilized as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to high enantioselectivity in producing chiral secondary alcohols (Asami et al., 2015).

Inhibition of Glycosidases and Tumor Growth

Substituted pyrrolidine derivatives synthesized from phenyl glycinol, such as (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol, have been found to inhibit alpha-mannosidase activity. These compounds also exhibit selective inhibition of the growth of human tumor cells like glioblastoma and melanoma (Fiaux et al., 2005).

Structural and Spectroscopic Analysis

This compound is involved in studies related to molecular structure and spectroscopy. For example, its derivatives are used to synthesize molecules like 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, with analyses including crystal structure and molecular interactions (Sharma et al., 2013).

DNA and RNA Duplex Stability

Another application involves the synthesis of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. These molecules are incorporated into oligodeoxynucleotides to form intercalating nucleic acids (INAs), which affect the stability of DNA and RNA duplexes and DNA three-way junctions (Filichev & Pedersen, 2003).

Quantum Chemical Calculations

Studies also include quantum chemical calculations and spectroscopic investigations of molecules like 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, providing insights into molecular properties such as bond lengths, dihedral angles, and thermodynamic parameters (Ulaş, 2021).

Magnetic and Optical Properties

Lanthanide clusters involving 2-(hydroxymethyl)pyridine derivatives display both magnetic and optical properties. The Dy(III) member exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows red photoluminescence, highlighting the material's potential in optical and magnetic applications (Alexandropoulos et al., 2011).

Properties

IUPAC Name

(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDSEXWGKAYROX-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540345
Record name (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-22-3
Record name (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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